

Technical Support Center: Synthesis of 4-(Piperidin-4-YL)benzonitrile Hydrochloride

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Compound of Interest

Compound Name: 4-(Piperidin-4-YL)benzonitrile hydrochloride

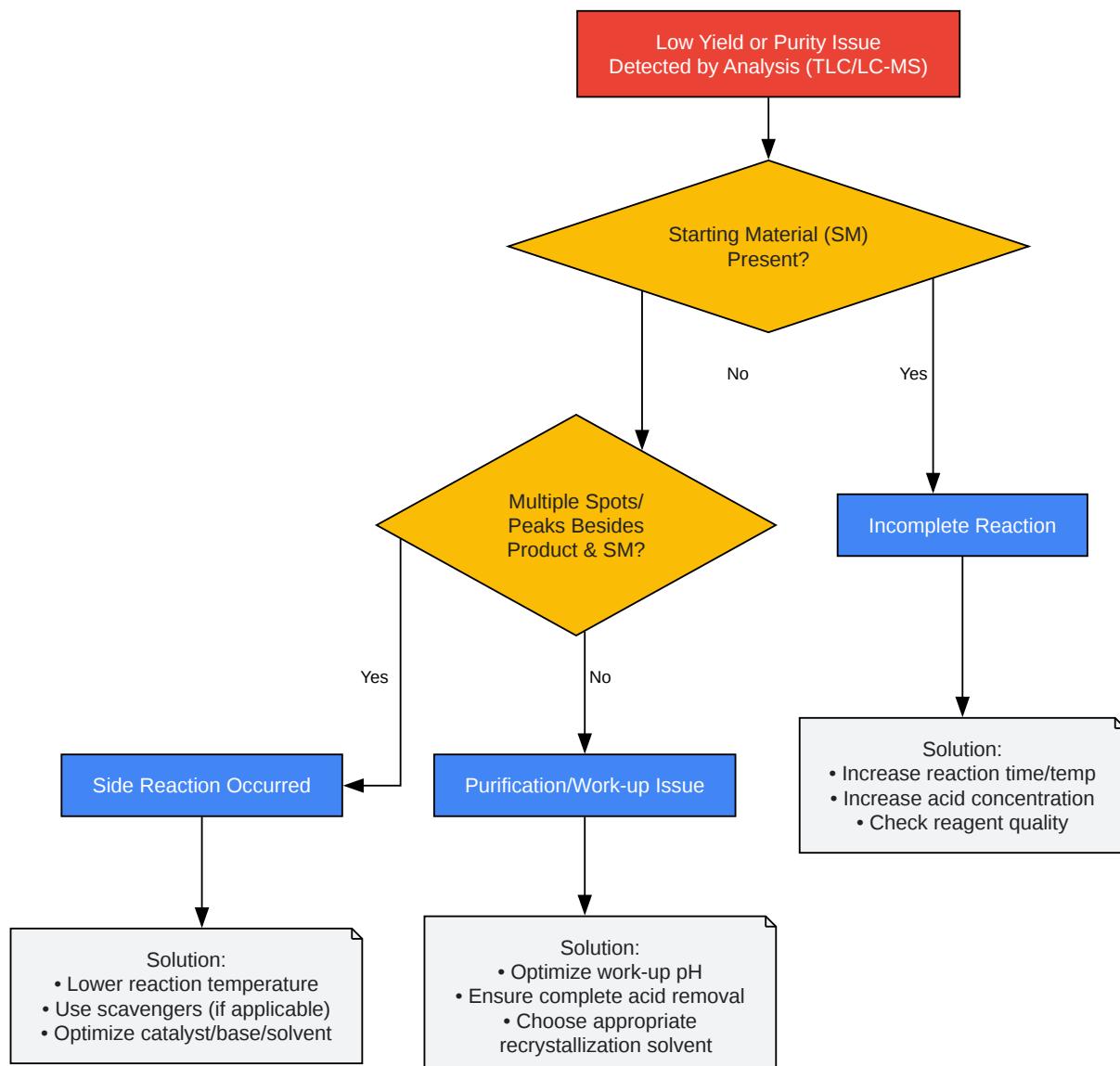
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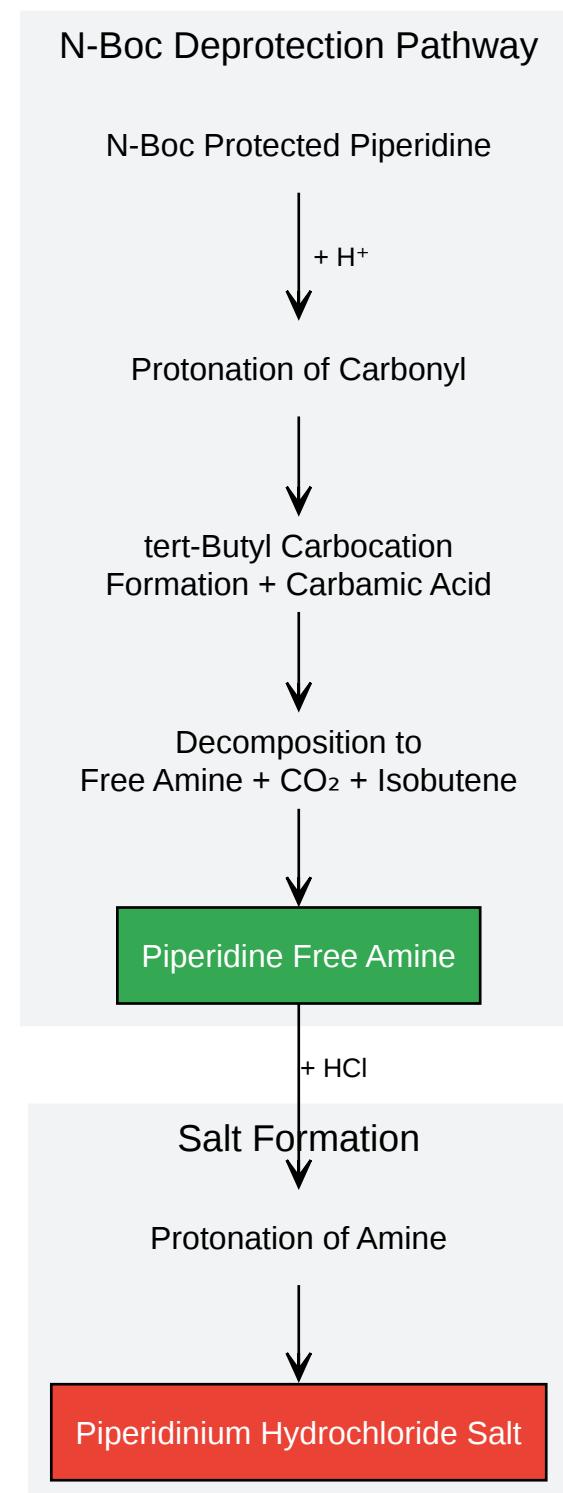
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This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of **4-(Piperidin-4-YL)benzonitrile hydrochloride**, a key intermediate in pharmaceutical development.

General Synthesis Workflow

The synthesis of **4-(Piperidin-4-YL)benzonitrile hydrochloride** is typically achieved via a two-step process. The first step involves the formation of an N-protected intermediate, commonly using a tert-butoxycarbonyl (Boc) group. This is followed by the acidic deprotection of the piperidine nitrogen and subsequent formation of the hydrochloride salt.



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